molecular formula Cl4Hf B8795416 Hafnium (IV) chloride

Hafnium (IV) chloride

Cat. No.: B8795416
M. Wt: 320.3 g/mol
InChI Key: PDPJQWYGJJBYLF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hafnium(IV) chloride (HfCl₄) is a colorless, hygroscopic solid with the formula HfCl₄. It sublimes at 317°C under ambient pressure and melts at 432°C under 33 atm . Structurally, it adopts a monoclinic crystal system and reacts vigorously with water to generate hydrochloric acid (HCl), necessitating careful handling .

Scientific Research Applications

Catalytic Applications

Hafnium (IV) chloride as a Catalyst

This compound is a highly effective Lewis acid and serves as a precursor for catalysts in several chemical reactions:

  • Ziegler-Natta Polymerization : HfCl₄ is utilized in the polymerization of alkenes, particularly propylene. It forms highly active catalysts that enhance the polymerization process, yielding polymers with desirable properties. The typical catalyst derived from HfCl₄ is tetrabenzylhafnium .
  • Organic Synthesis : HfCl₄ has been shown to improve the efficiency of various organic reactions. For example, it facilitates the alkylation of ferrocene more effectively than aluminum trichloride due to its larger size, which reduces its tendency to complex with ferrocene . Additionally, it enhances the rate and selectivity of 1,3-dipolar cycloadditions, making it superior to other Lewis acids in specific reactions involving aldoximes .

Case Study: Activation of Organic Reactions

A study demonstrated that using this compound in organic syntheses resulted in higher yields and better control over product formation compared to traditional Lewis acids. The increased efficiency was attributed to the unique properties of hafnium as a catalyst .

Microelectronics

Chemical Vapor Deposition and Atomic Layer Deposition

This compound has been considered for use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing hafnium dioxide (HfO₂) and hafnium silicate films. These materials are essential as high-k dielectrics in modern integrated circuits .

However, due to its relatively low volatility and corrosive byproducts (hydrochloric acid), this compound has been largely replaced by metal-organic precursors like tetrakis(ethylmethylamino)hafnium for these applications .

Materials Science

Synthesis of Hafnium-Based Nanoparticles

Recent research has explored the use of this compound in synthesizing hafnium dioxide nanoparticles for applications such as tumor monitoring. The nanoparticles demonstrate potential in biomedical applications due to their biocompatibility and ability to enhance imaging techniques .

Table 1: Summary of this compound Applications

Application AreaSpecific Use CaseBenefits
CatalysisZiegler-Natta PolymerizationHigh activity and selectivity
Organic synthesisImproved reaction yields
MicroelectronicsCVD/ALD for high-k dielectricsEssential for modern electronics
Materials ScienceSynthesis of nanoparticlesPotential in biomedical imaging

Toxicological Studies

Impact on Biological Systems

Recent studies have investigated the toxicological effects of this compound on biological systems. One notable study found that exposure to HfCl₄ negatively affects sperm motility and viability in vitro, suggesting potential risks associated with instruments containing this compound .

Table 2: Toxicological Findings on this compound

Concentration (mg/ml)Total Motile Sperm Count (%)Observations
Control73.55 ± 4.99Baseline motility
251.90 ± 3.04Significant decrease from control
422.30 ± 6.71Severe reduction in motility

Chemical Reactions Analysis

Hydrolysis and Oxychloride Formation

Hafnium(IV) chloride (HfCl₄) readily hydrolyzes in water to form hafnium oxychloride and hydrogen chloride:
HfCl4+H2OHfOCl2+2HCl\text{HfCl}_4 + \text{H}_2\text{O} \rightarrow \text{HfOCl}_2 + 2\text{HCl}
This reaction leads to contaminated aged samples due to the formation of oxychlorides, which are also colorless .

Complexation with Organic Ligands

  • THF Complexation : HfCl₄ reacts with tetrahydrofuran (THF) to form a soluble monomeric complex:
    HfCl4+2OC4H8HfCl4(OC4H8)2\text{HfCl}_4 + 2\text{OC}_4\text{H}_8 \rightarrow \text{HfCl}_4(\text{OC}_4\text{H}_8)_2
    This complex is soluble in organic solvents, facilitating further reactions .

  • Grignard Reagents : HfCl₄ undergoes metathesis with Grignard reagents (e.g., benzyl magnesium chloride) to form organohafnium compounds:
    4C6H5CH2MgCl+HfCl4(C6H5CH2)4Hf+4MgCl24\text{C}_6\text{H}_5\text{CH}_2\text{MgCl} + \text{HfCl}_4 \rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_4\text{Hf} + 4\text{MgCl}_2

  • Sodium Cyclopentadienide : Reaction with sodium cyclopentadienide yields hafnocene dichloride:
    2NaC5H5+HfCl4(C5H5)2HfCl2+2NaCl2\text{NaC}_5\text{H}_5 + \text{HfCl}_4 \rightarrow (\text{C}_5\text{H}_5)_2\text{HfCl}_2 + 2\text{NaCl}

Reduction Reactions

HfCl₄ is difficult to reduce, but in the presence of phosphine ligands (e.g., P(C₂H₅)₃) and potassium-sodium alloy, it forms a dihafnium complex:
2HfCl4+2K+4P(C2H5)3Hf2Cl6[P(C2H5)3]4+2KCl2\text{HfCl}_4 + 2\text{K} + 4\text{P(C}_2\text{H}_5\text{)}_3 \rightarrow \text{Hf}_2\text{Cl}_6[\text{P(C}_2\text{H}_5\text{)}_3\text{]}_4 + 2\text{KCl}
The product is a deep green, diamagnetic edge-shared bioctahedral complex .

Polyaminoacetate Complex Formation

HfCl₄ reacts with polyaminoacetates (e.g., NTA, DTPA) to form complexes like [HfY]⁴⁺:
HfCl4+Yx[HfY]4+x+4Cl\text{HfCl}_4 + \text{Y}^{x-} \rightarrow [\text{HfY}]^{4+x} + 4\text{Cl}^-
Hydrolysis and precipitation of Hf(IV) hydroxides complicate these reactions, requiring controlled pH and ligand deprotonation .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing HfCl₄, and how do reaction conditions influence purity?

HfCl₄ is typically synthesized via chlorination of hafnium dioxide (HfO₂) with carbon tetrachloride (CCl₄) or chlorine gas (Cl₂) in the presence of carbon. Key methods include:

  • Method 1 : HfO₂ + 2Cl₂ + C → HfCl₄ + 2CO (requires temperatures >450°C) .
  • Method 2 : Direct reaction of HfO₂ with CCl₄ at elevated temperatures .
  • Method 3 : Chlorination of metallic hafnium at 300–500°C . Critical factors : Temperature, gas flow rate, and carbon ratio affect yield and purity. Sublimation at 317°C under vacuum is recommended for purification .

Table 1: Comparison of Synthesis Methods

MethodTemperature (°C)Yield (%)Purity Control
HfO₂ + Cl₂ + C450–70085–90Requires post-synthesis sublimation
HfO₂ + CCl₄500–60075–80Sensitive to moisture
Metallic Hf + Cl₂300–500>95High-purity Hf required

Q. What safety protocols are essential for handling HfCl₄ in the laboratory?

HfCl₄ is hygroscopic, reacts violently with water, and causes severe skin/eye irritation. Key precautions:

  • Handling : Use inert atmosphere (argon/glovebox), dry solvents, and moisture-free glassware .
  • PPE : Acid-resistant gloves, face shields, and lab coats .
  • Storage : Hermetically sealed containers in dry, ventilated areas .

Q. How are key physical properties (e.g., melting point) of HfCl₄ determined experimentally?

Reported melting points vary (319–432°C) due to measurement conditions:

  • Atmospheric pressure : Sublimes at 317°C; melting occurs at 432°C under 33 atm .
  • Purity : Impurities (e.g., HfOCl₂) lower observed melting points . Recommended techniques : Differential scanning calorimetry (DSC) under controlled pressure .

Table 2: Physical Properties of HfCl₄

PropertyReported ValueMeasurement TechniqueSource Discrepancy Notes
Melting Point319–432°CDSC, sublimation analysisPressure-dependent
Density2.8–3.89 g/cm³X-ray crystallographyVaries with crystal structure
SolubilitySoluble in MeOH, acetoneGravimetric analysisHydrolysis complicates aqueous solubility

Advanced Research Questions

Q. How do structural differences (gas vs. solid phase) impact HfCl₄’s reactivity in organometallic synthesis?

  • Gas phase : Monomeric tetrahedral structure enhances Lewis acidity, facilitating ligand substitution .
  • Solid phase : Polymeric structure with halide bridging reduces reactivity. Characterization tools :

  • XRD : Resolves solid-state polymeric chains .
  • Raman spectroscopy : Identifies Hf–Cl vibrational modes (300–400 cm⁻¹) .

Q. What mechanisms explain HfCl₄’s catalytic efficiency in Diels-Alder and esterification reactions?

  • Lewis acidity : Hf⁴⁺ polarizes carbonyl groups, accelerating nucleophilic attack .
  • Coordination geometry : Tetrahedral geometry optimizes substrate binding . Methodological validation :

  • Kinetic studies (e.g., monitoring reaction rates via NMR) under anhydrous conditions .
  • Compare turnover numbers (TON) with other metal halides (e.g., ZrCl₄) .

Q. How can researchers address contradictions in reported HfCl₄ solubility and hydrolysis rates?

Discrepancies arise from:

  • Moisture exposure : Hydrolysis to HfOCl₂ in humid environments .
  • Solvent purity : Traces of water in MeOH/acetone alter solubility . Mitigation strategies :

  • Karl Fischer titration to verify solvent dryness .
  • In situ IR spectroscopy to monitor hydrolysis intermediates .

Q. What strategies minimize HfCl₄’s hydrolysis during nanoparticle synthesis (e.g., HfC)?

  • Inert atmosphere : Schlenk line or glovebox techniques .
  • Surface functionalization : Amino groups stabilize HfC nanoparticles via electrostatic interactions .
  • Stoichiometric control : Excess chloride ligands suppress hydrolysis .

Q. How do ionic radii and bond strength (Hf–Cl vs. Zr–Cl) influence HfCl₄’s stability?

  • Ionic radii : Hf⁴⁺ (0.71 Å) vs. Zr⁴⁺ (0.72 Å) explains similar but distinct bond lengths .
  • Bond strength : Higher lattice energy in HfCl₄ due to smaller ionic radius . Validation : Compare thermal decomposition temperatures (TGA) of HfCl₄ and ZrCl₄ .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting catalytic activities for HfCl₄ in polymerization?

  • Impurity effects : Residual HfO₂ inhibits chain propagation .
  • Solvent choice : THF enhances activity vs. chlorinated solvents . Resolution : Replicate experiments using sublimed HfCl₄ and standardized solvents .

Q. How can researchers reconcile discrepancies in HfCl₄’s toxicity profiles?

  • In vitro vs. in vivo : Acidic byproducts (HCl) dominate in vitro toxicity .
  • Dosage variability : LD₅₀ (rat, oral) = 2362 mg/kg, but cellular assays show lower thresholds .
    Recommendation : Use ICP-MS to quantify Hf⁴⁺ uptake in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zirconium(IV) Chloride (ZrCl₄)

Similarities :

  • Chemical Behavior : Due to the lanthanide contraction, Hf⁴⁺ (0.78 Å) and Zr⁴⁺ (0.79 Å) have nearly identical ionic radii, leading to analogous reactivity .
  • Synthesis of Metal Complexes : Both serve as precursors for alkoxides (e.g., Zr(OtBu)₄ and Hf(OtBu)₄) via similar amine/alcohol reactions .
  • Catalytic Roles : ZrCl₄ and HfCl₄ are interchangeable in some Lewis acid-catalyzed reactions, though HfCl₄ shows superior efficiency in acetalization .

Differences :

  • Nuclear Applications : ZrCl₄-derived zirconium must be Hf-free (<50 ppm) for nuclear reactor use, necessitating solvent extraction from chloride solutions (e.g., Aliquat 336 achieves 99.8% recovery) .
  • Thermal Stability : HfCl₄ requires higher temperatures (>300°C) for HfO₂ deposition compared to ZrCl₄ .

Table 1: Physical and Chemical Properties

Property HfCl₄ ZrCl₄
Melting Point (°C) 432 (at 33 atm) 437 (sublimes)
Sublimation Temp (°C) 317 331
Hydrolysis Product HCl HCl
Ionic Radius (Å) 0.78 0.79

Titanium(IV) Chloride (TiCl₄)

Contrasts :

  • Physical State : TiCl₄ is a liquid at room temperature, whereas HfCl₄ and ZrCl₄ are solids .
  • Reactivity: TiCl₄ is more electrophilic, widely used in Ziegler-Natta polymerization, while HfCl₄ specializes in niche organometallic syntheses .
  • Thermal Stability : TiCl₄ decomposes at lower temperatures (136°C sublimation) compared to HfCl₄ .

Tantalum(V) Chloride (TaCl₅) and Niobium(V) Chloride (NbCl₅)

  • Oxidation State : TaCl₅ and NbCl₅ exhibit +5 oxidation states, unlike HfCl₄ (+4), leading to distinct redox chemistry .
  • Applications : TaCl₅ is used in thin-film electronics, while HfCl₄ focuses on catalysis and HfO₂ deposition .

Properties

Molecular Formula

Cl4Hf

Molecular Weight

320.3 g/mol

IUPAC Name

hafnium(4+);tetrachloride

InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4

InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.